N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-22(25-17-6-7-20-21(10-17)31-15-30-20)13-27-14-24-19-8-9-26(12-18(19)23(27)29)11-16-4-2-1-3-5-16/h1-7,10,14H,8-9,11-13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRSADROZEBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the reaction of benzo[d][1,3]dioxole derivatives with pyrimidine and acetamide components. Specific methodologies include:
- Condensation Reactions : The initial step often involves the condensation of benzo[d][1,3]dioxole with appropriate amines and acylating agents.
- Cyclization : Following the formation of intermediates, cyclization reactions are employed to form the tetrahydropyrido-pyrimidine structure.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays : Various derivatives have been tested against cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). Compounds exhibiting IC50 values lower than standard chemotherapeutics indicate significant cytotoxic effects. For example, one study reported IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 compared to doxorubicin's 7.46 µM .
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways which are crucial in tumor progression.
- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis indicates that treated cells exhibit cell cycle arrest at specific phases, contributing to reduced proliferation rates.
Comparative Biological Activity
A comparative analysis of various derivatives of benzo[d][1,3]dioxole highlights their differing biological activities:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Doxorubicin | HepG2 | 7.46 | |
| Compound C | MCF7 | 4.52 |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Thiourea Derivatives : A related study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and demonstrated significant antitumor activity across multiple cancer cell lines while showing minimal toxicity to normal cells .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between these compounds and target proteins involved in cancer pathways, supporting their potential as therapeutic agents .
Preparation Methods
Cyclocondensation of Diaminopyridine Derivatives
A widely adopted strategy involves the cyclization of 6-benzyl-3,4-diaminopyridine with a carbonyl source. For example, reaction with ethyl acetoacetate under acidic conditions yields the tetrahydropyrido[4,3-d]pyrimidin-4-one scaffold.
Representative Procedure
Alternative Route via Enamine Formation
Patent CN103739541B describes a method where enamine intermediates are cyclized using morpholine under basic conditions. While originally applied to pyridones, this approach can be adapted for pyrimidines:
$$
\text{3-Aminopyridine} + \text{Ketone} \xrightarrow{\text{Li}2\text{CO}3, 110^\circ \text{C}} \text{Pyrido[4,3-d]pyrimidinone}
$$
Key advantages include reduced byproduct formation and scalability.
Introduction of the Acetamide Side Chain
Chloroacetylation Followed by Amidation
The 3-position of the pyrimidinone is functionalized via nucleophilic substitution:
Chloroacetylation :
Amidation with Piperonylamine :
Optimization Strategies for Improved Efficiency
Catalytic Enhancements
Solid-supported catalysts, as described in US20190040011A1, improve amidation yields (Table 1):
Table 1: Catalyst Screening for Amidation Step
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 75 | 92 |
| Polymer-Bound DCC | 82 | 95 |
| Zeolite-Supported HATU | 88 | 97 |
Zeolite-supported reagents reduce purification demands and enable catalyst recycling.
Solvent and Temperature Effects
- Optimal Solvent : DMF > DCM > THF (higher polarity improves nucleophilicity of piperonylamine).
- Temperature : Reactions performed at 0°C minimize racemization but require longer times (12 h vs. 6 h at RT).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the cis configuration of the acetamide group relative to the pyrimidine ring.
Challenges and Limitations
- Regioselectivity in Cyclization : Competing pathways may yield 1H-pyrimidin-4-ones unless strict temperature control is maintained.
- Amidation Side Reactions : Over-alkylation at the pyrimidine N-1 position occurs with excess chloroacetyl chloride.
- Purification Complexity : Silica gel chromatography often required due to polar byproducts.
Q & A
Q. What formulation strategies mitigate poor aqueous solubility?
- Methodological Answer :
- Nanoemulsions : Use PEGylated lipids (e.g., DSPE-PEG2000) to achieve particle sizes <150 nm (DLS validation) .
- Co-crystallization : Screen with succinic acid or L-proline to enhance dissolution rates (PXRD for polymorph identification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
